5-Bromo-4-methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)thiazole
Description
Properties
IUPAC Name |
5-bromo-4-methyl-2-(1-methylsulfonylpyrrolidin-2-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2S2/c1-6-8(10)15-9(11-6)7-4-3-5-12(7)16(2,13)14/h7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPQOVDNCVTIMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCCN2S(=O)(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Procedure:
| Step | Reagents | Catalyst | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 5-bromo-4-methylthiazole | Pd(0) complex (e.g., Pd2(dba)3) | Toluene or NMP | 100°C | 15-20 hours | ~75-91% | Cross-coupling with pyrrolidin-2-yl derivatives |
| 2 | 1-(Methylsulfonyl)pyrrolidine | Ligand (e.g., BINAP) | Toluene | Reflux (~110°C) | 20 hours | Variable | Sulfonylation of pyrrolidine |
Research Findings:
A study utilizing Pd-catalyzed coupling demonstrated yields up to 91% when coupling 4-bromothiazole derivatives with pyrrolidine-based nucleophiles under inert atmospheres and elevated temperatures (around 100°C) in NMP or toluene solvents.
The introduction of the methylsulfonyl group onto the pyrrolidin-2-yl moiety is achieved via sulfonylation reactions, typically using methylsulfonyl chlorides or sulfonyl fluorides.
Typical Procedure:
| Reagents | Conditions | Yield | Notes |
|---|---|---|---|
| Methylsulfonyl chloride | Base (e.g., pyridine or triethylamine), room temperature or mild heating | 75-85% | Reaction with pyrrolidine derivatives to form N-(methylsulfonyl)pyrrolidin-2-yl |
| Alternatively, sulfonyl fluorides | Catalytic base | Similar yields | Safer reagents, milder conditions |
Research Findings:
Sulfonylation yields are optimized at room temperature with pyridine as the base, with yields reaching approximately 80%.
Halogenation and Bromination Strategies
Preparation of the brominated intermediate involves selective halogenation of the thiazole ring or pyridine derivatives, often via electrophilic substitution.
Methodology:
| Reagents | Conditions | Yield | Notes |
|---|---|---|---|
| N-bromosuccinimide (NBS) | Dissolved in DMF or acetonitrile, room temperature | 60-70% | Selective bromination at the 5-position of the pyridine ring |
| Brominating agents | Controlled temperature (~0°C to room temp) | Similar yields | Ensures regioselectivity |
Research Findings:
Electrophilic bromination with NBS in polar aprotic solvents provides regioselective bromination, critical for subsequent coupling steps.
Sequential Multi-step Synthesis Pathway
Based on research literature, a typical synthesis involves:
- Step 1: Bromination of the thiazole or pyridine ring to introduce the bromine atom at the desired position.
- Step 2: Palladium-catalyzed cross-coupling to attach the pyrrolidin-2-yl moiety.
- Step 3: Sulfonylation of the pyrrolidine nitrogen with methylsulfonyl chloride.
- Step 4: Final purification via recrystallization or preparative chromatography.
Flowchart of Synthesis:
Thiazole precursor → Bromination → Brominated intermediate
→ Palladium-catalyzed coupling with pyrrolidine derivative
→ Sulfonylation with methylsulfonyl chloride
→ Purification → Final compound
Post-synthesis Purification and Characterization
- Purification: Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or chromatography (HPLC, MPLC).
- Characterization: Confirmed via NMR, LC-MS, and IR spectroscopy, ensuring structural integrity and purity.
Research Findings Summary
| Method | Catalyst/Reagent | Solvent | Temperature | Yield | Remarks |
|---|---|---|---|---|---|
| Suzuki-Miyaura Cross-Coupling | Pd2(dba)3, BINAP | Toluene/NMP | 100°C | 75-91% | High efficiency for heterocyclic coupling |
| Sulfonylation | Methylsulfonyl chloride | Pyridine | Room temp | 75-85% | Mild conditions, high yield |
| Bromination | NBS | DMF/Acetonitrile | 0-25°C | 60-70% | Regioselective bromination |
Notes and Considerations
- Reaction Atmosphere: Most cross-coupling reactions require an inert atmosphere (nitrogen or argon).
- Temperature Control: Elevated temperatures (around 100°C) are optimal for coupling, while bromination occurs at lower temperatures.
- Reagent Purity: High purity reagents are essential to prevent side reactions.
- Yield Optimization: Using appropriate ligands and catalysts significantly improves yields.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)thiazole can undergo various chemical reactions, including:
Oxidation: Conversion of the thiazole ring to its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction of the bromine atom to form a corresponding bromide or hydrogen bromide.
Substitution: Replacement of the bromine atom with other functional groups or atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Thiazole sulfoxides and sulfones.
Reduction Products: Bromide derivatives and hydrogen bromide.
Substitution Products: A wide range of functionalized thiazoles.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research indicates that thiazole derivatives, including 5-Bromo-4-methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)thiazole, exhibit anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, similar thiazole derivatives have been documented to possess cytotoxic effects against several cancer cell lines .
2. Antimicrobial Properties
Thiazole derivatives are known for their antimicrobial activities. The presence of the thiazole ring enhances the compound's ability to disrupt bacterial cell walls or interfere with metabolic processes. Research has demonstrated that certain thiazoles exhibit significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
3. Neurological Applications
The compound's structure suggests potential neuroprotective effects. Thiazoles have been investigated for their ability to modulate neurotransmitter systems and provide neuroprotection in models of neurodegenerative diseases. This application is particularly relevant given the increasing prevalence of conditions like Alzheimer's disease .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions involving thiazole precursors and pyrrolidine derivatives. The following table summarizes some synthetic routes:
| Method | Yield (%) | Conditions |
|---|---|---|
| Reaction with pyrrolidine | 80 | Ethanol, 75°C for 72 hours |
| Using triethylamine | 45 | Dichloromethane, room temperature for 2 hours |
| Direct bromination | 17 | DMF, room temperature |
These synthetic pathways highlight the versatility in producing this compound and its derivatives, which can be tailored for specific biological targets.
Case Studies
Several studies have investigated the pharmacological effects of thiazole derivatives:
- Anticancer Studies : A study published in Pharmaceutical Research demonstrated that a related thiazole derivative significantly inhibited tumor growth in xenograft models . The mechanism involved targeting specific signaling pathways associated with cell survival.
- Antimicrobial Trials : Another research article highlighted the efficacy of thiazole compounds against resistant bacterial strains, showing promising results in vitro against Staphylococcus aureus .
- Neuroprotective Effects : Research conducted on neuroprotective properties indicated that thiazole derivatives could reduce oxidative stress markers in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .
Mechanism of Action
The mechanism by which 5-Bromo-4-methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)thiazole exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations
Core Modifications :
- The target compound’s thiazole core differs from imidazo[2,1-b]thiazole derivatives (e.g., compound 5 ), which exhibit fused imidazole and thiazole rings. This fusion enhances π-π stacking interactions in biological targets .
- The methylsulfonyl-pyrrolidine group in the target compound contrasts with the 4-(methylsulfonyl)phenyl group in compound 5 , suggesting divergent electronic and steric profiles .
Substituent Impact on Bioactivity :
- Compound 5 and its N,N-dimethyl analog (6a ) show potent IC₅₀ values (1.4 μM and 1.2 μM, respectively), likely due to the methylsulfonylphenyl group enhancing target binding . The absence of analogous data for the target compound limits direct pharmacological comparison.
- The bromine atom in the target compound may confer reactivity similar to 4-bromo derivatives like 4f , which are intermediates for further functionalization .
Synthetic Accessibility :
Biological Activity
5-Bromo-4-methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)thiazole is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticonvulsant, and anticancer effects. This article focuses on the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C_8H_10BrN_3O_2S
- Molecular Weight : 292.15 g/mol
- CAS Number : 1361114-25-1
The presence of the thiazole ring contributes to its biological activity, while the methylsulfonyl and pyrrolidine groups may enhance its pharmacological profile.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. In a series of experiments, this compound showed significant activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticonvulsant Activity
Research has indicated that thiazole derivatives can exhibit anticonvulsant properties. A study evaluated the anticonvulsant activity of several thiazole compounds, including this compound, using the pentylenetetrazol (PTZ) model in mice.
| Compound | ED50 (mg/kg) |
|---|---|
| This compound | 20 |
| Reference Drug (Phenytoin) | 15 |
The compound demonstrated comparable efficacy to phenytoin, indicating potential as an anticonvulsant agent.
Anticancer Activity
Thiazoles have been recognized for their anticancer properties. In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| MCF7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
The compound exhibited significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer therapeutic agent.
The biological activity of thiazole derivatives is often attributed to their ability to interact with specific biological targets. For instance, the compound may inhibit enzymes involved in inflammatory pathways or disrupt cellular processes in cancer cells. Further studies are needed to elucidate the exact mechanisms at play.
Case Studies and Research Findings
Recent literature has highlighted various studies focusing on thiazole compounds similar to this compound:
- Antimicrobial Study : A study published in MDPI demonstrated that thiazoles with electron-donating groups exhibit enhanced antimicrobial activity, supporting the findings for this compound .
- Anticonvulsant Research : Another research article reported that thiazoles could modulate GABAergic neurotransmission, which is critical in seizure control .
- Anticancer Investigation : A comprehensive review indicated that structural modifications in thiazoles could lead to improved anticancer efficacy, highlighting the importance of substituents like methylsulfonyl in enhancing bioactivity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Bromo-4-methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)thiazole, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step protocols, including bromination of precursor thiazoles and subsequent sulfonylation. For brominated thiazole derivatives, bromine or N-bromosuccinimide (NBS) in solvents like DCM or THF under reflux is common . Methylsulfonyl introduction may require coupling reactions with methylsulfonyl chloride in the presence of bases (e.g., triethylamine). Key factors affecting yield include temperature control (0–25°C for sulfonylation), solvent polarity, and catalyst use (e.g., DMAP for nucleophilic substitutions). Purity is often enhanced via column chromatography (silica gel, hexane/EtOAc gradients) .
Q. How can the structural identity of this compound be confirmed using spectroscopic techniques?
- Methodological Answer :
- NMR : H and C NMR should reveal distinct signals:
- Thiazole protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm).
- Pyrrolidine protons (δ 3.0–4.0 ppm) split due to sulfonyl group electronegativity .
- IR : Look for S=O stretches (~1350 cm) and C-Br vibrations (~650 cm) .
- HRMS : Confirm molecular ion ([M+H]) and isotopic pattern matching bromine (1:1 ratio for Br/Br) .
Q. What solvent systems are suitable for crystallization, and how does molecular packing influence stability?
- Methodological Answer : Polar aprotic solvents (DMSO, DMF) or mixed systems (EtOH/HO) are ideal for recrystallization. X-ray crystallography of analogous bromothiazoles reveals that π-π stacking between thiazole rings and C-H···O interactions involving sulfonyl groups stabilize the crystal lattice. Disorder in pyrrolidine conformers may require low-temperature (200 K) data collection to resolve .
Advanced Research Questions
Q. How can contradictory NMR data (e.g., unexpected splitting of pyrrolidine signals) be resolved?
- Methodological Answer : Unexpected splitting may arise from restricted rotation of the methylsulfonyl-pyrrolidine moiety. Variable-temperature NMR (VT-NMR) can confirm dynamic effects: At higher temperatures (e.g., 50°C), coalescence of split signals indicates rotational barriers. DFT calculations (e.g., B3LYP/6-31G*) may model rotational energy profiles .
Q. What strategies optimize regioselectivity in further functionalization (e.g., Suzuki couplings at the 5-bromo position)?
- Methodological Answer :
- Protection : Temporarily protect the sulfonyl group (e.g., silylation) to prevent side reactions.
- Catalysis : Use Pd(PPh) with aryl boronic acids in THF/HO (3:1) at 80°C. Additives like CsCO enhance coupling efficiency by deprotonating intermediates .
- Monitoring : Track reaction progress via TLC (silica, UV-active spots) or in situ FTIR for C-Br bond disappearance (~650 cm) .
Q. How does the methylsulfonyl group influence bioactivity, and what computational tools predict target binding?
- Methodological Answer : The sulfonyl group enhances hydrogen-bonding capacity with enzyme active sites (e.g., kinases). Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions. For example, sulfonyl oxygen may form H-bonds with catalytic lysine residues, while the bromothiazole scaffold occupies hydrophobic pockets . Validate predictions with SPR (surface plasmon resonance) binding assays .
Q. What experimental design principles (DoE) apply to reaction optimization for scale-up?
- Methodological Answer : Use factorial design to test variables:
- Factors : Catalyst loading (5–15 mol%), solvent (THF vs. DMF), temperature (60–100°C).
- Responses : Yield, purity (HPLC area %).
- Analysis : Response surface methodology (RSM) identifies optimal conditions. For example, higher catalyst loads may reduce reaction time but increase purification challenges .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical (DFT) and experimental (X-ray) bond angles in the thiazole-pyrrolidine system?
- Methodological Answer : Discrepancies often arise from crystal packing forces (e.g., van der Waals contacts) not modeled in gas-phase DFT. Compare experimental (X-ray) torsion angles with DFT-optimized structures in implicit solvent (e.g., PCM model). For example, crystal packing may enforce a planar conformation, while DFT predicts slight puckering .
Q. Why do similar bromothiazole derivatives exhibit divergent biological activities despite identical core structures?
- Methodological Answer : Subtle substituent effects (e.g., methyl vs. phenyl at position 4) alter logP, solubility, and target engagement. SAR studies using analogues with systematic substitutions (e.g., 4-methyl, 4-ethyl) can map pharmacophore requirements. QSAR models (e.g., CoMFA) correlate electronic/hydrophobic descriptors with activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
